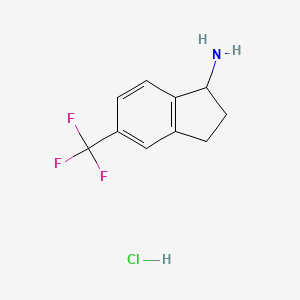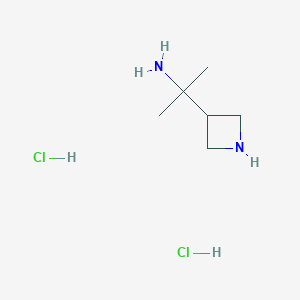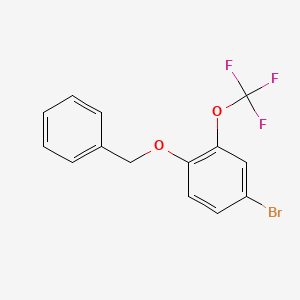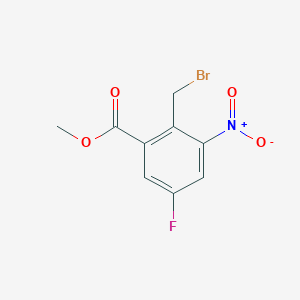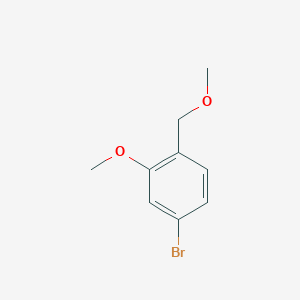
c-Isoquinolin-4-yl-methylamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
C-Isoquinolin-4-yl-methylamine dihydrochloride is a chemical compound with the CAS Number: 1220039-80-4 . It has a molecular weight of 231.12 and its molecular formula is C10H12Cl2N2 . The compound is a yellow solid .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H10N2.2ClH/c11-5-9-7-12-6-8-3-1-2-4-10(8)9;;/h1-4,6-7H,5,11H2;2*1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the bonds between them. Physical And Chemical Properties Analysis
As mentioned earlier, this compound is a yellow solid . It has a molecular weight of 231.12 and a molecular formula of C10H12Cl2N2 .科学的研究の応用
Antitumor Activity
c-Isoquinolin-4-yl-methylamine dihydrochloride derivatives have been explored for their potential antitumor activities. A study synthesizing and evaluating various substituted isoquinoline-1-carboxaldehyde thiosemicarbazones, including derivatives of c-Isoquinolin-4-yl-methylamine, demonstrated significant antineoplastic activity in mice with leukemia. Specifically, compounds like 4-aminoisoquinoline-1-carboxaldehyde thiosemicarbazone showed promising results against L1210 leukemia in mice (Liu, Lin, Penketh, & Sartorelli, 1995).
Protein Kinase Inhibition
Isoquinoline sulfonamides, including derivatives of this compound, have been found to inhibit protein kinases effectively. For instance, compounds like N-[2-(methylamino)ethyl]-5-isoquinoline sulfonamide dihydrochloride demonstrated significant inhibition of protein kinase C, a key player in lymphocyte function and cellular proliferation (Juszczak & Russell, 1989).
Enzymatic O-Methylation
Research on enzymatic O-methylation of tetrahydropapaveroline and tetrahydroxyberbine alkaloids has shown that this compound derivatives could influence this process. The study indicates that these derivatives can undergo mono-O-methylation at specific positions, impacting neuroamine metabolism (Meyerson, Cashaw, McMurtrey, & Davis, 1979).
Phosphodiesterase Inhibition
A class of 4-aryl-1-isoquinolinone derivatives, which include this compound analogs, has been identified as potent inhibitors of phosphodiesterase 5 (PDE5). This discovery has potential implications for the treatment of erectile dysfunction (Ukita et al., 2001).
Synthesis and Structural Modification
Studies have also focused on the synthesis and structural modification of this compound derivatives for various applications. For example, the palladium-catalyzed enolate arylation has been a key reaction in synthesizing diverse isoquinoline compounds, providing access to electron-deficient isoquinoline skeletons (Pilgrim et al., 2016).
Neurotoxicity and Parkinson's Disease
Isoquinoline derivatives, structurally related to this compound, have been studied in the context of neurotoxicity and Parkinson's disease. These derivatives are believed to cause nigral cell death, which is a characteristic of Parkinson's disease (McNaught et al., 1998).
Safety and Hazards
特性
IUPAC Name |
isoquinolin-4-ylmethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2.2ClH/c11-5-9-7-12-6-8-3-1-2-4-10(8)9;;/h1-4,6-7H,5,11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKKONMXKAOHQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(Benzyl-t-butoxycarbonyl-amino)-methyl]-benzoic acid methyl ester, 95%](/img/structure/B6333272.png)
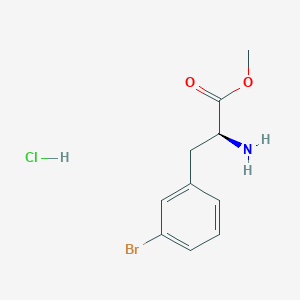


![6-Methoxy-pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester](/img/structure/B6333304.png)
